[(2-bromo-3,5-difluorophenyl)methyl](methyl)amine hydrochloride
Description
(2-Bromo-3,5-difluorophenyl)methylamine hydrochloride is a halogenated arylalkylamine hydrochloride salt. Based on LCMS analysis of a closely related intermediate (m/z 294 [M+H]+), its molecular weight is estimated at ~293 g/mol, with an HPLC retention time of 0.66 minutes under SQD-FA05 conditions . The compound features a 2-bromo-3,5-difluorophenyl group attached to a methylamine backbone, modified as a hydrochloride salt to enhance stability and solubility.
Properties
IUPAC Name |
1-(2-bromo-3,5-difluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJKTOSCHHBXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)F)F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-bromo-3,5-difluorophenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is CHBrClFN, and it features a difluorophenyl group that enhances its lipophilicity and potential interactions with biological targets. The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that (2-bromo-3,5-difluorophenyl)methylamine hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways.
- Cytotoxicity : Studies have indicated varying levels of cytotoxic effects on different cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The difluoromethyl group may facilitate interactions with active sites of enzymes, altering their function.
- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, affecting intracellular targets.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of (2-bromo-3,5-difluorophenyl)methylamine hydrochloride against various bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound showed that it effectively inhibits the enzyme tyrosinase, which is critical in melanin production. This inhibition could have implications in treating hyperpigmentation disorders.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 80 |
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that (2-bromo-3,5-difluorophenyl)methylamine hydrochloride has favorable absorption characteristics. However, toxicity studies reveal that at higher concentrations, it may exhibit cytotoxic effects on normal cells, necessitating further investigation into its safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-bromo-3,5-difluorophenyl)methylamine hydrochloride with three structurally related compounds:
| Compound Name (Hydrochloride Salts) | Molecular Formula | Molecular Weight (g/mol) | HPLC Retention Time (min) | Key Substituents | Synthesis Yield (%) |
|---|---|---|---|---|---|
| Target compound | C₈H₇BrF₂N•HCl | ~293 | 0.66 (SQD-FA05) | 2-bromo-3,5-difluorophenyl, methyl | Not reported |
| (5-Bromofuran-2-yl)methylamine | C₁₃H₁₁BrF₃NO | 334.13 | Not reported | Bromofuran, trifluoromethylbenzyl | Not reported |
| (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine | Not reported | Not reported | Not reported | Bromo-dimethoxyphenyl, dihydrobenzofuran | 52 |
| 3-(((4-Bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol | Not reported | Not reported | Not reported | Bromo-dimethoxyphenyl, phenol | Not reported |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s bromine and fluorine substituents (strong electron-withdrawing groups) contrast with methoxy groups (electron-donating) in compounds like 4a–4c . This difference may reduce the target’s polarity and alter receptor-binding kinetics compared to methoxy-substituted analogs.
- HPLC Behavior : The target’s short retention time (0.66 minutes) suggests higher polarity under SQD-FA05 conditions compared to a related pyrrolidine-carboxamide analog (1.64 minutes) , though direct comparisons require identical analytical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
